2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde
Description
Properties
IUPAC Name |
2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(13-2)10(14-3)9(12)7(6)5-11/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCENGTZYOIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468400 | |
| Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22383-86-4 | |
| Record name | 2-HYDROXY-3,4-DIMETHOXY-6-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2-hydroxy-3,4-dimethoxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products
Oxidation: 2-Hydroxy-3,4-dimethoxy-6-methylbenzoic acid.
Reduction: 2-Hydroxy-3,4-dimethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Employed in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to its ability to target cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . This disrupts the fungal cell’s ability to manage oxidative stress, leading to cell death.
Comparison with Similar Compounds
Tautomerism and Stability
The target compound exhibits 13 tautomers due to keto-enol equilibria and methoxy group rotations, a feature absent in simpler analogs like 4-hydroxybenzaldehyde (). The canonical tautomer (structure 1) dominates due to optimal hydrogen bonding between the 2-hydroxy and 4-methoxy groups, stabilizing the aldehyde conformation.
Pharmacological Potential
- Bioactivity: The methyl and methoxy substituents in 2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde enhance lipophilicity compared to 4-hydroxybenzaldehyde (logP ~1.2 vs.
- Antioxidant Capacity : Unlike caffeic acid (3,4-dihydroxy substitution), which exhibits strong antioxidant activity via radical scavenging , the target compound’s 2-hydroxy group may confer milder antioxidant properties due to steric hindrance from adjacent substituents.
Biological Activity
2-Hydroxy-3,4-dimethoxy-6-methylbenzaldehyde (commonly referred to as 2-Hydroxy-DMBA) is an aromatic aldehyde characterized by its unique functional groups, which contribute to its diverse biological activities. This compound has garnered attention in recent years for its potential applications in pharmaceuticals, particularly as an antimicrobial and antioxidant agent.
Chemical Structure and Properties
The molecular formula of 2-Hydroxy-DMBA is C10H12O4, with a molar mass of 196.2 g/mol. Its structure features a benzene ring substituted with a hydroxyl group at the 2-position, two methoxy groups at the 3- and 4-positions, and a methyl group at the 6-position. This arrangement influences both its reactivity and biological properties.
Antimicrobial Activity
Research indicates that 2-Hydroxy-DMBA exhibits significant antimicrobial properties. In studies utilizing agar diffusion methods, the compound demonstrated moderate to high antibacterial activity against various bacterial strains. The zones of inhibition measured up to 15 mm in diameter when tested at concentrations ranging from 1 to 10 mg/mL.
Table 1: Antimicrobial Activity of 2-Hydroxy-DMBA
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 5 |
| Escherichia coli | 12 | 5 |
| Pseudomonas aeruginosa | 10 | 10 |
The compound was particularly effective against Staphylococcus aureus , with minimal inhibitory concentration (MIC) values reported between 64-256 µg/mL depending on the strain tested .
Antioxidant Activity
In addition to its antimicrobial effects, 2-Hydroxy-DMBA has been studied for its antioxidant potential. The compound's ability to scavenge free radicals was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that as the concentration of the compound increased, so did its radical scavenging activity, demonstrating significant antioxidant properties comparable to established antioxidants like butylated hydroxytoluene (BHT) .
Table 2: Antioxidant Activity of 2-Hydroxy-DMBA
| Concentration (µg/mL) | % Free Radical Scavenging Activity |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 80 |
The biological activities of 2-Hydroxy-DMBA can be attributed to its ability to interact with various biological molecules. The hydroxyl group facilitates hydrogen bonding, while the aldehyde group is reactive towards nucleophiles, allowing it to form stable complexes with proteins and amino acids. This interaction is crucial for modulating enzyme activity and influencing cellular signaling pathways.
Case Studies and Research Findings
In a study published in a peer-reviewed journal, researchers investigated the effects of various derivatives of aromatic aldehydes, including 2-Hydroxy-DMBA. They found that compounds with similar structures exhibited varying degrees of antimicrobial and anticancer activities. The findings suggested that the specific arrangement of functional groups in 2-Hydroxy-DMBA contributes significantly to its biological efficacy .
Another study focused on the synthesis of related compounds and their biological evaluations. It was noted that modifications in the methoxy and hydroxyl groups could enhance or diminish biological activity, indicating that structural optimization is key in developing effective therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis involves nucleophilic substitution under reflux conditions. For structurally similar benzaldehydes (e.g., 4-alkoxybenzaldehydes), reactions with K₂CO₃ and bromoalkanes in aprotic solvents (e.g., 2-butanone) at 60–65°C for 5–8 hours yield target compounds . Adjust substituent positions and monitor reaction progress via TLC. Optimize solvent polarity and temperature to accommodate steric hindrance from methoxy and methyl groups.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (in deuterated DMSO or CDCl₃), FT-IR (to confirm aldehyde C=O stretch ~1700 cm⁻¹), and HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid). Compare retention times and spectral data to analogs like 4-hydroxybenzaldehyde (PubChem CID 126) . For purity, employ GC-MS with a non-polar capillary column (e.g., HP-5MS) .
Q. How do tautomeric forms of 2-hydroxy-3,4-dimethoxy-6-methylbenzaldehyde influence its stability and reactivity?
- Methodological Answer : Tautomerism is critical for reactivity. Computational studies (e.g., DFT at B3LYP/6-311+G(d,p)) can predict tautomeric equilibria. For example, enumerates all tautomers, showing keto-enol shifts stabilized by intramolecular hydrogen bonding . Experimental validation via variable-temperature NMR in DMSO-d₆ can detect tautomer populations.
Q. What strategies resolve contradictions in spectral data for this compound?
- Case Study : Discrepancies in NMR coupling constants or IR stretches may arise from tautomerism or impurities. Cross-validate using:
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity to target proteins (e.g., enzymes with phenolic substrate pockets). Parameterize force fields using data from analogs like 4-hydroxybenzaldehyde’s inhibition of tyrosinase . Validate with in vitro assays (e.g., enzyme kinetics).
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic/basic conditions?
- Methodological Answer : Design stability studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
